
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is a derivative of a nitrosamine compound. Nitrosamines are a class of chemical compounds that are known for their carcinogenic properties. This particular compound is a glucuronide conjugate, which means it is a product of the body’s process to make substances more water-soluble for excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or enzymatic systems to achieve the glucuronidation process efficiently. This approach ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates.
Reduction: Reduction reactions may convert the nitroso group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is primarily studied in the context of its role as a biomarker for exposure to tobacco-specific nitrosamines. It is used in:
Chemistry: Studying the metabolic pathways of nitrosamines.
Biology: Investigating the detoxification processes in the body.
Medicine: Assessing the risk of cancer in individuals exposed to tobacco smoke.
Industry: Monitoring and controlling the levels of nitrosamines in consumer products.
Wirkmechanismus
The compound exerts its effects through its role as a detoxification product. The glucuronidation process makes the parent nitrosamine more water-soluble, facilitating its excretion from the body. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the nitrosamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosodiethylamine (NDEA)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is unique due to its specific structure and its role as a detoxification product. Unlike other nitrosamines, it is a glucuronide conjugate, which highlights its importance in the body’s metabolic processes.
Eigenschaften
CAS-Nummer |
350508-29-1 |
|---|---|
Molekularformel |
C16H23N3O8 |
Molekulargewicht |
385.37 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3 |
InChI-Schlüssel |
VSVYJUYJFLYYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
Synonyme |
1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt; NNAL-N-β-D-Glucuronide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
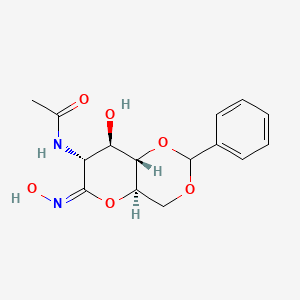

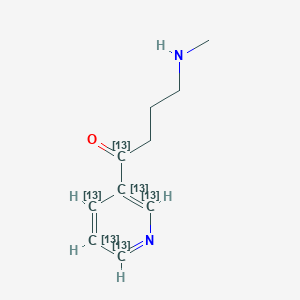
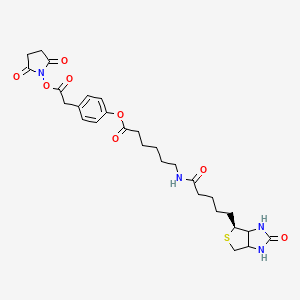
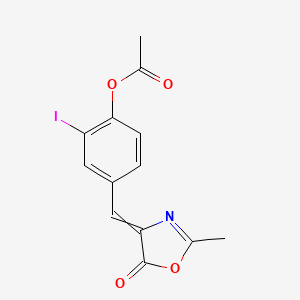

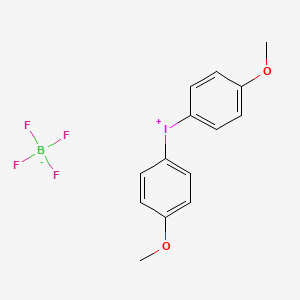
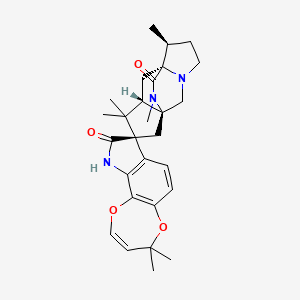
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
